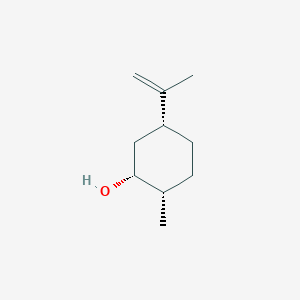
(1S,2R,4R)-Neoiso-dihydrocarveol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4R)-Neoiso-dihydrocarveol is a chiral compound that has been widely used in scientific research due to its unique chemical and biological properties. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants such as mint, rosemary, and thyme.
Wissenschaftliche Forschungsanwendungen
Transformation in Plant Cell Cultures
A study by (Kim et al., 2002) examined the transformation of monoterpenes in Mentha piperita cell culture. It was found that the cell culture could reduce carvone to various dihydrocarveols, including (1S,2R,4R)-neoiso-dihydrocarveol, demonstrating the plant's ability to perform complex biotransformations.
Plant-Mediated Biotransformations
Mączka et al. (2018) explored the biotransformation of carvones using various plant materials, observing the reduction of carvone to several dihydrocarveols, including this compound (Mączka et al., 2018). This indicates the potential of using natural plant systems for the production of specific stereoisomers.
Stereodivergent Synthesis
Guo et al. (2018) demonstrated the stereodivergent synthesis of various dihydrocarveols through ketoreductases/ene-reductases catalyzed asymmetric reduction, which includes the synthesis of this compound (Guo et al., 2018). This research is significant for the flavor industry and natural product synthesis.
Spectroscopic Properties
Decouzon et al. (1990) investigated the spectroscopic properties of dihydrocarveol stereoisomers, including this compound, providing insights into their structural differentiation (Decouzon et al., 1990). This knowledge is essential for analysis in various applications like essential oil analysis.
Bacterial Conversion
Noma et al. (1974) studied the conversion of carvones by Pseudomonas ovalis, noting the production of various dihydrocarveols, including this compound (Noma et al., 1974). This research contributes to understanding the microbial biotransformation of terpenes.
Biocatalytic Applications
Souza et al. (2020) used the filamentous fungus Epicoccum sorghinum for the bioreduction of (4R)-(−)-carvone to produce (1R,2S,4R)-neodihydrocarveol, highlighting the potential of using fungi in biocatalysis (Souza et al., 2020).
Enzymatic Degradation by Rhodococcus
Van der Werf and Boot (2000) described the enzymatic activities involved in the degradation pathways of dihydrocarveol by Rhodococcus erythropolis, which includes the metabolism of this compound (Van der Werf & Boot, 2000). This study provides valuable insights into microbial degradation pathways.
Eigenschaften
| 18675-34-8 | |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
KRCZYMFUWVJCLI-IVZWLZJFSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |
SMILES |
CC1CCC(CC1O)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1O)C(=C)C |
| 51773-45-6 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)


![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)









